![molecular formula C10H14N2O4S B2695653 3-[(Dimethylsulfamoylamino)methyl]benzoic acid CAS No. 1179046-79-7](/img/structure/B2695653.png)

3-[(Dimethylsulfamoylamino)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

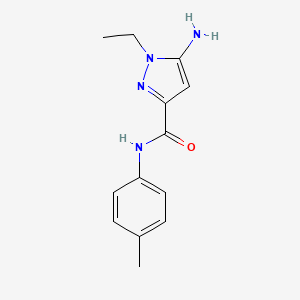

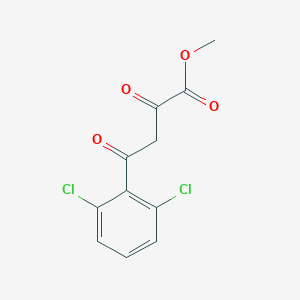

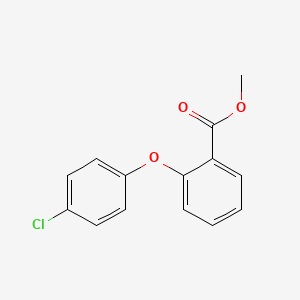

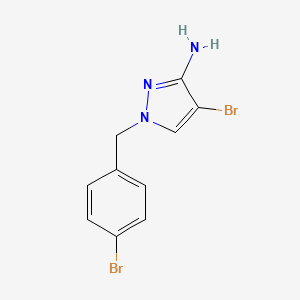

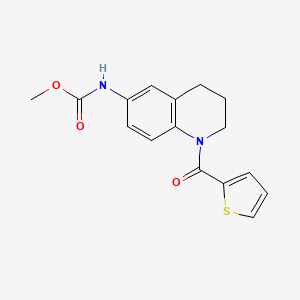

3-[(Dimethylsulfamoylamino)methyl]benzoic acid, also known as methyl 4-((dimethylamino)sulfonyl)-3-((4-carboxyphenyl)amino)benzoate, is an organic compound. It has a molecular weight of 258.3 . This compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H14N2O4S/c1-12(2)17(15,16)11-7-8-4-3-5-9(6-8)10(13)14/h3-6,11H,7H2,1-2H3,(H,13,14) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its solubility in different solvents is not specified in the available resources.Aplicaciones Científicas De Investigación

Environmental Chemistry and Toxicology

- Methylated Arsenicals Metabolism and Carcinogenicity : Studies on methylated arsenicals, which share similar methylation characteristics with the compound , show that these compounds undergo metabolic processes that could enhance their excretion but also form toxic intermediates. Understanding these pathways is crucial for assessing environmental exposure and risks associated with these compounds (Cohen et al., 2006).

Food Chemistry

- Benzoic Acid in Food and Feed : Research on benzoic acid, a compound structurally related to 3-[(Dimethylsulfamoylamino)methyl]benzoic acid, reveals its role in regulating gut functions and promoting growth and health. This highlights the potential of benzoic acid and possibly related compounds in food preservation and health promotion (Mao et al., 2019).

Material Science and Engineering

- Electrochemical Technology : Research on haloaluminate room-temperature ionic liquids, which are used in electroplating and energy storage, suggests a potential application area for this compound in the development of novel materials and energy solutions (Tsuda et al., 2017).

Biomedical Applications

- Arsenic Metabolism in Detoxication : Studies on the enzymology of arsenic metabolism highlight the role of methylated arsenic species in the biotransformation processes, which could be relevant for understanding the metabolism and potential detoxication pathways of similar compounds (Aposhian et al., 2004).

Polymer Science

- Curing Parameters in Acrylic Bone Cements : Research on the role of amine activators in the curing of acrylic resins, including aspects such as kinetics, mechanism, and toxicity, could inform the use of this compound in similar polymerization reactions (Vázquez et al., 1998).

Catalysis and Chemical Synthesis

- Polyoxymethylene Dimethyl Ethers Synthesis : Research focusing on the catalytic synthesis of oxygenated fuels like polyoxymethylene dimethyl ethers underlines the importance of exploring efficient catalysts and processes, potentially relevant for the synthesis or utilization of this compound in fuel applications (Baranowski et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(dimethylsulfamoylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-12(2)17(15,16)11-7-8-4-3-5-9(6-8)10(13)14/h3-6,11H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJVRHGLSJQXSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCC1=CC(=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2695572.png)

![2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol](/img/structure/B2695574.png)

![(E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2695575.png)

![2-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2695579.png)

![3-Methylsulfonyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2695580.png)

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2695588.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2695589.png)